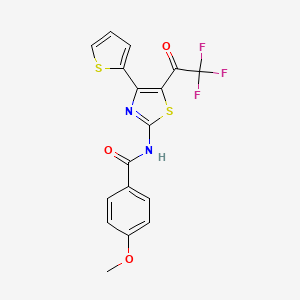

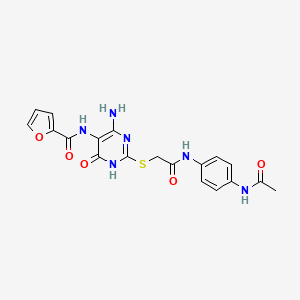

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a thiazole-based compound that has been synthesized using different methods.

Applications De Recherche Scientifique

Anticancer Applications

Research has demonstrated the synthesis of benzamide derivatives, including compounds with structures similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide, which exhibit significant anticancer activities. For instance, Ravinaik et al. (2021) synthesized a series of benzamide derivatives showing moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment strategies (B. Ravinaik et al., 2021).

Heterocyclic Chemistry

The compound's framework serves as a precursor in the synthesis of various heterocycles. Fathalla and Pazdera (2002) discussed the synthesis of different cyclic products from reactions involving thioamide moieties, which are key components of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Walid Fathalla & P. Pazdera, 2002).

Photovoltaic Applications

In the field of materials science, Han et al. (2015) introduced thiazole derivatives as π-bridge components in novel coumarin sensitizers for dye-sensitized solar cells, showcasing improved light-harvesting capabilities and photovoltaic performance. This research highlights the utility of thiazole-based compounds in enhancing the efficiency of solar energy conversion systems (Liang Han et al., 2015).

Antioxidant Activity

Benzothiazole derivatives have been evaluated for their antioxidant activity, which is crucial in mitigating oxidative stress-related damage. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives demonstrating significant free radical scavenging activity, indicating their potential in antioxidant therapies (Laura C. Cabrera-Pérez et al., 2016).

Antimicrobial Agents

The antimicrobial properties of thiazole derivatives were explored by Bikobo et al. (2017), who synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent activity against various pathogenic strains. This research underscores the importance of thiazole-based compounds in developing new antimicrobial agents (D. Bikobo et al., 2017).

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-2-24-16-9-7-15(8-10-16)18(23)22-19-21-17(12-25-19)14-5-3-13(11-20)4-6-14/h3-10,12H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGGPUNXAWIOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(ethylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)

![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)

![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)

![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)